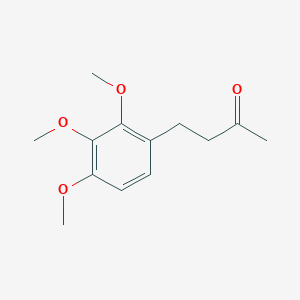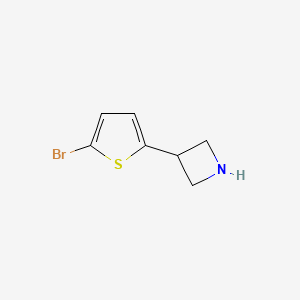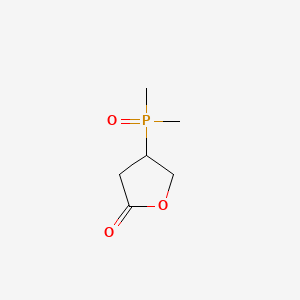
4-(Dimethylphosphoryl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylphosphoryl)oxolan-2-one is a chemical compound with the molecular formula C6H11O3P. It is a heterocyclic compound that contains both phosphorus and oxygen atoms within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylphosphoryl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of dimethylphosphoryl chloride with a suitable oxolane derivative under controlled conditions. The reaction typically requires the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylphosphoryl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides .
Wissenschaftliche Forschungsanwendungen
4-(Dimethylphosphoryl)oxolan-2-one has several scientific research applications:
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms involving phosphoryl transfer.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(Dimethylphosphoryl)oxolan-2-one involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to various substrates, thereby modifying their chemical properties. This mechanism is particularly relevant in biochemical contexts where phosphoryl transfer is a key step in enzymatic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylphosphoryl)oxolan-2-one: Unique due to its specific structure and reactivity.
Dimethylphosphoryl chloride: A related compound used as a reagent in the synthesis of phosphoryl derivatives.
Phosphoric acid derivatives: Compounds with similar functional groups but different structural frameworks.
Uniqueness
This compound stands out due to its heterocyclic structure, which imparts unique reactivity and stability compared to other phosphoryl compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .
Eigenschaften
Molekularformel |
C6H11O3P |
|---|---|
Molekulargewicht |
162.12 g/mol |
IUPAC-Name |
4-dimethylphosphoryloxolan-2-one |
InChI |
InChI=1S/C6H11O3P/c1-10(2,8)5-3-6(7)9-4-5/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
RKCHHAPHJMTQCG-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1CC(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride](/img/structure/B13593284.png)


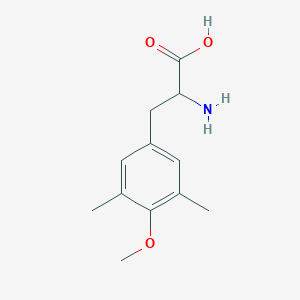
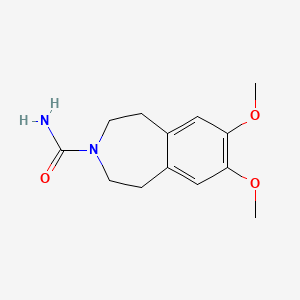

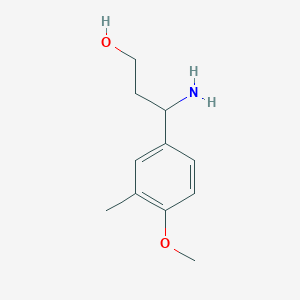
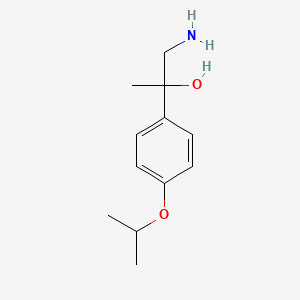


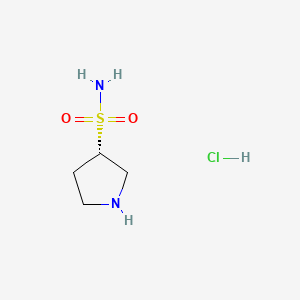
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid](/img/structure/B13593356.png)
